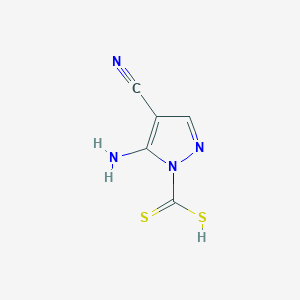![molecular formula C24H26O6 B14201004 4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol CAS No. 845513-43-1](/img/structure/B14201004.png)
4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol is an organic compound with a complex structure that includes multiple methoxyphenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxyphenoxy groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: Shares similar methoxyphenoxy groups but differs in the overall structure and functional groups.
Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl): Another compound with methoxyphenyl groups but with different chemical properties and applications.
Uniqueness
4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol is unique due to its specific arrangement of methoxyphenoxy groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
845513-43-1 |
|---|---|
Molecular Formula |
C24H26O6 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-[1,2-bis(2-methoxyphenoxy)propyl]-2-methoxyphenol |
InChI |
InChI=1S/C24H26O6/c1-16(29-21-11-7-5-9-19(21)26-2)24(17-13-14-18(25)23(15-17)28-4)30-22-12-8-6-10-20(22)27-3/h5-16,24-25H,1-4H3 |
InChI Key |
BZXZPEZVSAKTML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)OC2=CC=CC=C2OC)OC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14200926.png)
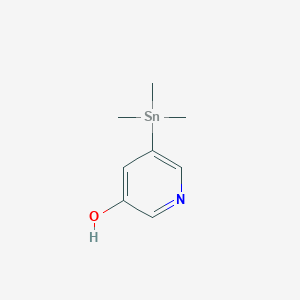
![1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B14200945.png)

![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
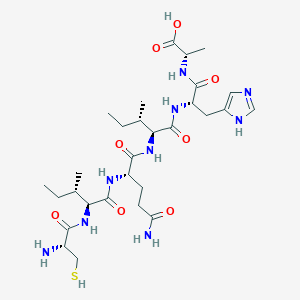
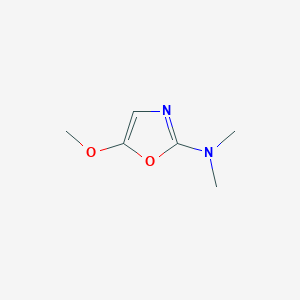
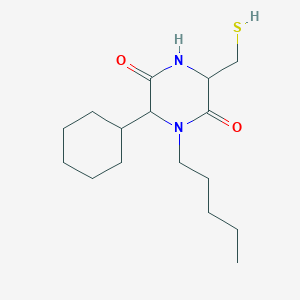
![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
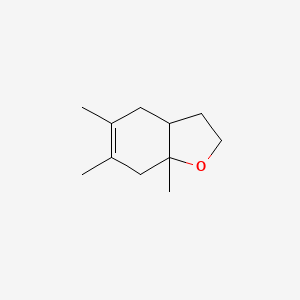
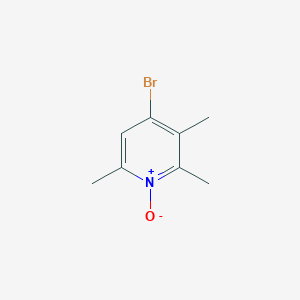
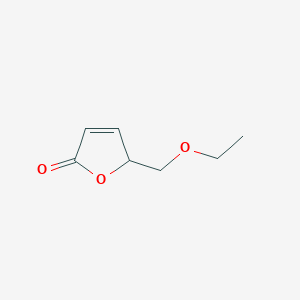
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
